molecular formula C14H12BrFN2OS B3012204 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide CAS No. 1797398-37-8

2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide

Cat. No.: B3012204
CAS No.: 1797398-37-8
M. Wt: 355.23
InChI Key: HNTDJXBSVWFWHW-UHFFFAOYSA-N
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Description

2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and a phenylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the halogenation of pyridine derivatives. For instance, 2-bromo-5-fluoropyridine can be synthesized via ortho-lithiation followed by reaction with trimethylborate . This intermediate can then undergo further functionalization to introduce the phenylsulfanyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions. The use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, is common in the synthesis of complex organic molecules . These methods allow for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .

Scientific Research Applications

2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromo-5-fluoro-N-(2-phenylsulfanylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2OS/c15-13-8-11(12(16)9-18-13)14(19)17-6-7-20-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTDJXBSVWFWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CC(=NC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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